molecular formula C16H21NO4S2 B11161625 3-(3,4,5-Triethoxybenzoyl)-1,3-thiazolidine-2-thione

3-(3,4,5-Triethoxybenzoyl)-1,3-thiazolidine-2-thione

Cat. No.: B11161625
M. Wt: 355.5 g/mol
InChI Key: DEOMVDIGPMPUOU-UHFFFAOYSA-N
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Description

3-(3,4,5-Triethoxybenzoyl)-1,3-thiazolidine-2-thione is an organic compound that belongs to the class of thiazolidines. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzoyl group substituted with three ethoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Triethoxybenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 3,4,5-triethoxybenzoyl chloride with thiazolidine-2-thione. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Triethoxybenzoyl)-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to the corresponding alcohol.

    Substitution: The ethoxy groups on the benzoyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 3-(3,4,5-triethoxyphenyl)methanol.

    Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4,5-Triethoxybenzoyl)-1,3-thiazolidine-2-thione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of the thiazolidine ring is known to contribute to the bioactivity of many compounds.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 3-(3,4,5-Triethoxybenzoyl)-1,3-thiazolidine-2-thione exerts its effects involves interactions with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzoyl group can also participate in binding interactions, enhancing the compound’s overall bioactivity. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4,5-Trimethoxybenzoyl)-1,3-thiazolidine-2-thione: Similar structure but with methoxy groups instead of ethoxy groups.

    3-(3,4,5-Trifluorobenzoyl)-1,3-thiazolidine-2-thione: Fluorine atoms replace the ethoxy groups, potentially altering its reactivity and bioactivity.

    3-(3,4,5-Trichlorobenzoyl)-1,3-thiazolidine-2-thione: Chlorine atoms replace the ethoxy groups, which may affect its chemical properties and applications.

Uniqueness

3-(3,4,5-Triethoxybenzoyl)-1,3-thiazolidine-2-thione is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interactions with biological targets. The combination of the thiazolidine ring and the triethoxybenzoyl group provides a distinctive set of properties that can be leveraged in various scientific and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H21NO4S2

Molecular Weight

355.5 g/mol

IUPAC Name

(2-sulfanylidene-1,3-thiazolidin-3-yl)-(3,4,5-triethoxyphenyl)methanone

InChI

InChI=1S/C16H21NO4S2/c1-4-19-12-9-11(15(18)17-7-8-23-16(17)22)10-13(20-5-2)14(12)21-6-3/h9-10H,4-8H2,1-3H3

InChI Key

DEOMVDIGPMPUOU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCSC2=S

Origin of Product

United States

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